Enhanced Antibacterial Potency Against MRSA: A Direct Comparison with Linezolid
In a direct, comparative in vitro study, 3-Benzyl-5-chloromethyl-2-oxazolidinone demonstrates superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to the gold-standard oxazolidinone antibiotic, linezolid . The Minimum Inhibitory Concentration (MIC) for the target compound was found to be <0.5 μg/mL, while linezolid exhibited an MIC of 1 μg/mL against the same MRSA strain, indicating a greater than two-fold increase in antibacterial activity .
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC < 0.5 μg/mL |
| Comparator Or Baseline | Linezolid: MIC = 1 μg/mL |
| Quantified Difference | >2-fold lower MIC (more potent) |
| Conditions | Against Methicillin-resistant Staphylococcus aureus (MRSA) in a standard broth microdilution assay |
Why This Matters
For researchers selecting compounds for antibacterial lead discovery, this >2-fold potency advantage against a clinically relevant, drug-resistant pathogen provides a quantifiable and meaningful differentiation over the established comparator linezolid.
